Deoxy Donepezil Hydrochloride

Impurity Profiling Structural Characterization Process Chemistry

Deoxy Donepezil Hydrochloride (CAS 1034439-57-0) is a specified process impurity of the acetylcholinesterase (AChE) inhibitor Donepezil, formed during the manufacturing of the active pharmaceutical ingredient (API). It is chemically identified as 1‑benzyl‑4‑[(5,6‑dimethoxy‑2,3‑dihydro‑1H‑inden‑2‑yl)methyl]piperidine hydrochloride and is listed under the United States Pharmacopeia (USP) as Donepezil Deoxy Impurity (Impurity IV) with traceability to pharmacopeial reference standards.

Molecular Formula C24H32ClNO2
Molecular Weight 402.0 g/mol
CAS No. 1034439-57-0
Cat. No. B192792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeoxy Donepezil Hydrochloride
CAS1034439-57-0
Synonyms4-[(2,3-Dihydro-5,6-dimethoxy-1H-inden-2-yl)methyl]-1-(phenylmethyl)piperidine Hydrochloride;  1-Benzyl-4-((5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)piperidine hydrochloride
Molecular FormulaC24H32ClNO2
Molecular Weight402.0 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2CC(CC2=C1)CC3CCN(CC3)CC4=CC=CC=C4)OC.Cl
InChIInChI=1S/C24H31NO2.ClH/c1-26-23-15-21-13-20(14-22(21)16-24(23)27-2)12-18-8-10-25(11-9-18)17-19-6-4-3-5-7-19;/h3-7,15-16,18,20H,8-14,17H2,1-2H3;1H
InChIKeyPJOSEOQZAOZSMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid

Structure & Identifiers


Interactive Chemical Structure Model





Deoxy Donepezil Hydrochloride (CAS 1034439-57-0): A Critical Process Impurity Reference Standard for Donepezil API


Deoxy Donepezil Hydrochloride (CAS 1034439-57-0) is a specified process impurity of the acetylcholinesterase (AChE) inhibitor Donepezil, formed during the manufacturing of the active pharmaceutical ingredient (API) [1]. It is chemically identified as 1‑benzyl‑4‑[(5,6‑dimethoxy‑2,3‑dihydro‑1H‑inden‑2‑yl)methyl]piperidine hydrochloride and is listed under the United States Pharmacopeia (USP) as Donepezil Deoxy Impurity (Impurity IV) with traceability to pharmacopeial reference standards [2]. Its primary procurement value is as a fully characterized analytical reference standard for impurity profiling, method validation, and quality control (QC) during commercial Donepezil production and regulatory submissions such as ANDA filings [2].

Why Generic AChE Inhibitor Standards Cannot Substitute for Deoxy Donepezil Hydrochloride in Donepezil Impurity Analysis


Substituting Deoxy Donepezil Hydrochloride with a generic AChE inhibitor reference standard or even the parent drug Donepezil is analytically invalid because it fails to address the specific impurity profile mandated by pharmacopeial monographs. Donepezil API batches consistently contain a distinct set of process-related impurities, of which Deoxy Donepezil (Impurity IV) is a fully reduced structural analog lacking the ketone functionality of Donepezil [1]. This structural difference results in a unique chromatographic retention behavior that must be resolved from the active peak and other specified impurities (e.g., Dehydrodeoxy Donepezil, 6‑O‑Desmethyl Donepezil) using validated HPLC or UPLC methods [1]. Using an incorrect standard compromises peak identification, system suitability criteria, and quantitative accuracy, which is unacceptable under ICH Q3A/Q3B regulatory guidelines for impurity testing in pharmaceutical quality control [1].

Quantitative Differentiation Evidence for Deoxy Donepezil Hydrochloride Versus Closest Analogs


Structural Distinction from Parent Donepezil: Absence of the 1‑Indanone Ketone Moiety

Deoxy Donepezil Hydrochloride (Impurity IV) is the fully reduced deoxy analog of Donepezil, where the 1‑indanone ketone group present in the parent drug is replaced by a methylene (–CH₂–) bridge. This structural modification eliminates the ketone carbonyl that is present in Donepezil and in other process impurities such as Impurity I (5,6‑dimethoxy‑2‑(4‑pyridylmethyl)‑1‑indanone) and the degradation-related Dehydrodeoxy Donepezil (which retains an unsaturated indene ring) [1]. The absence of the ketone was confirmed by IR, NMR, and mass spectral data [1].

Impurity Profiling Structural Characterization Process Chemistry

Occurrence Level in Bulk Drug Substance: Quantified Impurity Range

Deoxy Donepezil (Impurity IV) was detected and quantified in Donepezil bulk drug batches at levels ranging from 0.05% to 0.2% by a validated isocratic reversed‑phase HPLC method [1]. This occurrence range is comparable to other co‑eluting process impurities (Impurities I–V) that were also present at 0.05–0.2% in the crude API samples, indicating that Deoxy Donepezil is a consistently formed process impurity rather than a sporadic contaminant [1]. In contrast, the parent drug Donepezil constitutes the major peak (>99% area).

Impurity Quantification Bulk Drug Analysis Regulatory Compliance

Pharmacopeial Traceability: USP-Listed Deoxydonepezil Reference Standard

Deoxy Donepezil Hydrochloride is designated as Deoxydonepezil (USP), a specified impurity in the United States Pharmacopeia monograph for Donepezil Hydrochloride [1]. The product is supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development, AMV, and QC applications for ANDA submissions [1]. Traceability against pharmacopeial standards (USP or EP) is provided based on feasibility, enabling direct alignment with compendial methods [1]. In contrast, generic AChE inhibitor standards or non‑pharmacopeial impurity references lack this formal traceability, necessitating additional qualification studies.

Pharmacopeial Compliance Reference Standard USP Monograph

Certified Purity Level: High-Purity Hydrochloride Salt for Quantitative Analysis

Deoxy Donepezil Hydrochloride is commercially available as a certified reference standard with HPLC purity ≥98% . This high purity level is comparable to other Donepezil impurity reference standards (e.g., Dehydrodeoxy Donepezil ≥97% ) but exceeds the typical purity of crude isolated impurities generated in‑house during method development (often <95%). High certified purity is critical for use as a quantitative calibrant in HPLC‑UV or LC‑MS/MS methods, where low purity introduces systematic bias in impurity quantification.

Certified Purity Quantitative Standard HPLC Purity

Distinct Formation Pathway: Fully Reduced By‑Product of Donepezil Synthesis

Deoxy Donepezil (Impurity IV) is formed as a by‑product during Donepezil synthesis through reduction of the ketone intermediate, distinguishing it from Impurity I (pyridylmethyl‑substituted indanone) and Impurity III (indanol derivative), which arise from different synthetic side‑reactions [1]. This mechanistic distinction means that Deoxy Donepezil levels are influenced by the reduction step conditions (e.g., choice of reducing agent, temperature), whereas Dehydrodeoxy Donepezil formation is associated with dehydration side‑reactions [1]. Consequently, independent reference standards for each impurity class are required to monitor and optimize different synthetic process parameters.

Process Impurity Synthetic By‑Product Reduction Side‑Reaction

Primary Application Scenarios for Deoxy Donepezil Hydrochloride in Pharmaceutical Quality Control and Regulatory Submissions


Impurity Profiling and Batch Release Testing of Donepezil API

Deoxy Donepezil Hydrochloride is used as a specified impurity reference standard in validated HPLC or UPLC methods for the quantitative determination of Deoxy Donepezil (Impurity IV) in Donepezil API and finished drug products. Its occurrence at 0.05–0.2% in bulk drug batches [1] necessitates accurate quantification against a certified reference standard to ensure compliance with ICH Q3A reporting, identification, and qualification thresholds. This application is critical for pharmaceutical manufacturers releasing Donepezil batches to market.

Analytical Method Development and Validation (AMV) for ANDA Submissions

As a USP‑listed impurity (Deoxydonepezil) [2], Deoxy Donepezil Hydrochloride is employed during the development and validation of stability‑indicating HPLC/UPLC methods required for Abbreviated New Drug Application (ANDA) submissions. Its use ensures that the analytical method can resolve Deoxy Donepezil from Donepezil and other specified impurities (e.g., Dehydrodeoxy Donepezil, 6‑O‑Desmethyl Donepezil), meeting system suitability criteria mandated by regulatory authorities.

Process Optimization and Control of the Donepezil Reduction Step

Because Deoxy Donepezil is formed specifically via the reduction of a ketone intermediate during Donepezil synthesis [1], this reference standard enables process chemists to monitor the efficiency and selectivity of the reduction step. Measuring Deoxy Donepezil levels across different reaction conditions (e.g., NaBH₄ vs. LiAlH₄, temperature variations) facilitates process optimization to minimize this impurity and improve overall yield and purity of Donepezil API.

Stability Studies and Degradation Product Differentiation

In forced degradation and long‑term stability studies of Donepezil formulations, Deoxy Donepezil Hydrochloride serves as a reference marker to differentiate process impurities present from manufacture from degradation products that form over time. Since Deoxy Donepezil is a process impurity rather than a degradation product [1], its quantitation in stability samples helps establish baseline impurity profiles and detect genuine degradation trends.

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